molecular formula C9H7ClO7S B8642780 2-(Carboxymethoxy)-5-(chlorosulfonyl)benzoic acid CAS No. 651729-20-3

2-(Carboxymethoxy)-5-(chlorosulfonyl)benzoic acid

Cat. No. B8642780
Key on ui cas rn: 651729-20-3
M. Wt: 294.67 g/mol
InChI Key: OXFZJSQYVAXKIX-UHFFFAOYSA-N
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Patent
US06897227B2

Procedure details

2-(Carboxymethoxy)-5-chlorosulfonyl-benzoic acid was synthesized by the reaction of 2-carboxymethoxy benzoic acid with chlorosulfonic acid using a method similar to the synthesis of Intermediate 6.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][O:5][C:6]1[CH:14]=[CH:13][CH:12]=[CH:11][C:7]=1[C:8]([OH:10])=[O:9])([OH:3])=[O:2].[Cl:15][S:16](O)(=[O:18])=[O:17].ClS(C1C=CC(OC)=C(C=1)C(O)=O)(=O)=O>>[C:1]([CH2:4][O:5][C:6]1[CH:14]=[CH:13][C:12]([S:16]([Cl:15])(=[O:18])=[O:17])=[CH:11][C:7]=1[C:8]([OH:10])=[O:9])([OH:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)COC1=C(C(=O)O)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)C=1C=CC(=C(C(=O)O)C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)COC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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